molecular formula C19H11Cl4N3O B2989562 3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-14-4

3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B2989562
CAS RN: 338774-14-4
M. Wt: 439.12
InChI Key: YWRZQJFRLSVZPJ-UHFFFAOYSA-N
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Description

3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H11Cl4N3O and its molecular weight is 439.12. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity in Carbon-Carbon Bond-Forming Reactions

The compound 3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone shows potential in catalytic activities. Research has highlighted its role in the efficient formation of asymmetric biaryl compounds, crucial in carbon-carbon bond formation. This application is particularly significant in Suzuki–Miyaura cross-coupling and arylation reactions, demonstrating its utility in organic synthesis and pharmaceutical research (Akkoç, Gök, Ilhan, & Kayser, 2016).

Role in Synthesis of Pyrido[1,2-a]benzimidazoles

In the field of medicinal chemistry, the chemical structure of 3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is significant for synthesizing pyrido[1,2-a]benzimidazoles. These compounds are noted for their solubility and DNA intercalation properties, making them relevant in antibiotic drug development, like Rifaximin (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).

Synthesis of Polysubstituted Benzimidazole Derivatives

The compound is also useful in synthesizing polysubstituted benzimidazole derivatives. These derivatives have applications in developing new materials and understanding chemical reactions' mechanisms, especially in the context of polysubstituted benzenes and indoles (Yan, Wang, Song, & Sun, 2009).

Application in Luminescent Properties of Lanthanide Complexes

Another area of application is in the study of luminescent properties of lanthanide nitrato complexes. These complexes have potential use in various fields, including bioimaging and sensor technology (Petoud, Bünzli, Schenk, & Piguet, 1997).

properties

IUPAC Name

3-[5,6-dichloro-1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3O/c20-12-4-3-10(6-13(12)21)9-26-17-8-15(23)14(22)7-16(17)25-18(26)11-2-1-5-24-19(11)27/h1-8H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRZQJFRLSVZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3N2CC4=CC(=C(C=C4)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

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